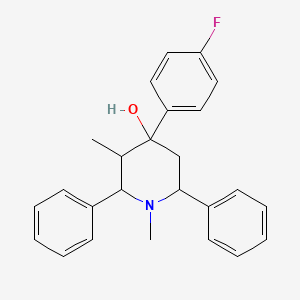
(E)-1-(4-tert-Butylcyclohex-1-en-1-yl)-2-phenyldiazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(4-tert-Butylcyclohex-1-en-1-yl)-2-phenyldiazene is an organic compound that belongs to the class of azobenzenes. Azobenzenes are characterized by the presence of a diazene group (N=N) connected to two aromatic rings. This particular compound features a tert-butyl group attached to a cyclohexene ring, which is further connected to a phenyl group through the diazene linkage. The (E) configuration indicates that the substituents on the diazene group are on opposite sides, contributing to the compound’s stability and unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-tert-Butylcyclohex-1-en-1-yl)-2-phenyldiazene typically involves the following steps:
Formation of the diazonium salt: The starting material, aniline or a substituted aniline, is diazotized using sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the corresponding diazonium salt.
Coupling reaction: The diazonium salt is then coupled with a suitable aromatic compound, such as 4-tert-butylcyclohex-1-ene, in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The reaction is typically carried out at room temperature to ensure the formation of the desired azobenzene compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: These reactors are used to control reaction conditions such as temperature, pressure, and reactant concentrations.
Purification: The crude product is purified using techniques like recrystallization, distillation, or chromatography to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-(4-tert-Butylcyclohex-1-en-1-yl)-2-phenyldiazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction of the diazene group can be achieved using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4, and acetone.
Reduction: NaBH4, H2, Pd/C, and ethanol.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3, H2SO4), and alkylating agents (R-X).
Major Products Formed
Oxidation: Formation of corresponding oxides or quinones.
Reduction: Formation of hydrazines or amines.
Substitution: Formation of halogenated, nitrated, or alkylated derivatives.
Applications De Recherche Scientifique
(E)-1-(4-tert-Butylcyclohex-1-en-1-yl)-2-phenyldiazene has a wide range of applications in scientific research, including:
Chemistry: Used as a photochromic material in the study of light-induced molecular switches and sensors.
Biology: Employed in the development of photoresponsive biomolecules and drug delivery systems.
Medicine: Investigated for its potential use in photodynamic therapy and as a photosensitizer in cancer treatment.
Industry: Utilized in the production of dyes, pigments, and coatings due to its color-changing properties under different light conditions.
Mécanisme D'action
The mechanism of action of (E)-1-(4-tert-Butylcyclohex-1-en-1-yl)-2-phenyldiazene involves the following steps:
Photoisomerization: The compound undergoes reversible photoisomerization between the (E) and (Z) configurations upon exposure to UV or visible light. This process alters the compound’s physical and chemical properties.
Molecular Targets and Pathways: In biological systems, the compound can interact with proteins, nucleic acids, and cell membranes, leading to changes in their structure and function. The photoisomerization process can trigger specific cellular pathways, making it useful in targeted therapies and molecular imaging.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azobenzene: The parent compound of the azobenzene family, lacking the tert-butyl and cyclohexene substituents.
Disperse Orange 3: A commercially available azobenzene dye with different substituents on the aromatic rings.
4,4’-Dihydroxyazobenzene: An azobenzene derivative with hydroxyl groups on both aromatic rings.
Uniqueness
(E)-1-(4-tert-Butylcyclohex-1-en-1-yl)-2-phenyldiazene is unique due to the presence of the tert-butyl group and the cyclohexene ring, which impart distinct steric and electronic effects. These structural features enhance the compound’s stability, photochromic properties, and reactivity compared to other azobenzenes.
Propriétés
Numéro CAS |
89237-13-8 |
|---|---|
Formule moléculaire |
C16H22N2 |
Poids moléculaire |
242.36 g/mol |
Nom IUPAC |
(4-tert-butylcyclohexen-1-yl)-phenyldiazene |
InChI |
InChI=1S/C16H22N2/c1-16(2,3)13-9-11-15(12-10-13)18-17-14-7-5-4-6-8-14/h4-8,11,13H,9-10,12H2,1-3H3 |
Clé InChI |
AZVJWRKBVPNHFS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCC(=CC1)N=NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-2-[3-oxo-1-phenyl-3-(4-propylphenyl)propyl]-1H-indene-1,3(2H)-dione](/img/structure/B14145403.png)

![2-[Cyclohexyl(ethyl)amino]ethyl-triphenylphosphanium;bromide](/img/structure/B14145416.png)
![N-phenyl-2-[(8,9,9-trimethyl-5,6,7,8-tetrahydro-5,8-methano-1,2,4-benzotriazin-3-yl)sulfanyl]propanamide](/img/structure/B14145442.png)
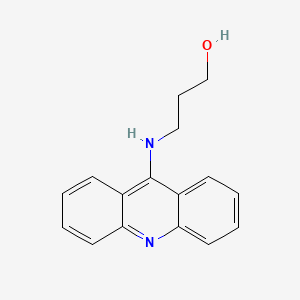
![4,7,7-trimethyl-2,3-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B14145453.png)

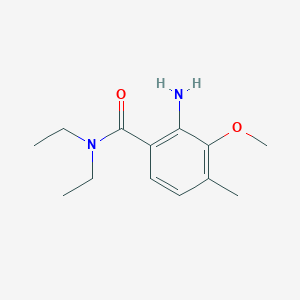
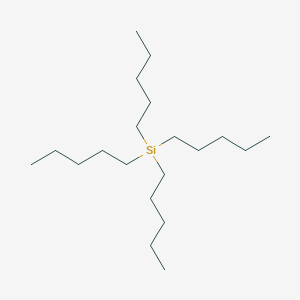
![3,5-Dimethyl-5-[4-[(7-methyloctyl)oxy]phenyl]-2,4-imidazolidinedione](/img/structure/B14145467.png)
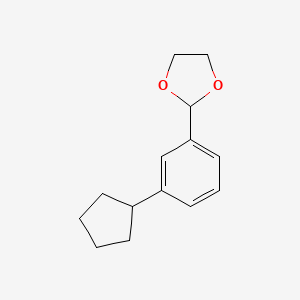
![5-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)thiophene-2-carboxamide](/img/structure/B14145477.png)
![4-[(3-Chloro-4-fluorophenoxy)methyl]piperidine](/img/structure/B14145478.png)
